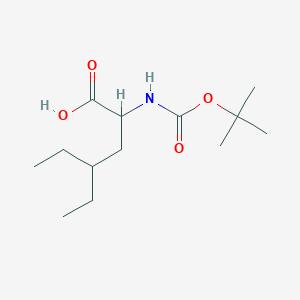

(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid

Übersicht

Beschreibung

The compound you’re asking about is an amino acid derivative. It contains the tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis .

Chemical Reactions Analysis

In general, Boc-protected compounds can undergo a variety of reactions. For instance, the Boc group can be removed (deprotected) under acidic conditions or by using certain reagents like oxalyl chloride .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid is used in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its importance in creating compounds with specific stereochemical configurations Davies et al., 1997. This capability is crucial for producing compounds with desired biological activities.

N-tert-Butoxycarbonylation

This compound is involved in the N-tert-butoxycarbonylation of amines, a critical step in protecting amine functionalities during the synthesis of peptides and other nitrogen-containing compounds. The use of H3PW12O40 as a catalyst for this reaction emphasizes the efficiency and environmental friendliness of the process Heydari et al., 2007.

Synthesis of Amino Acid Derivatives

It serves as a precursor in the synthesis of various amino acid derivatives, including those that are not naturally occurring. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from related compounds demonstrates the versatility of this compound in synthetic organic chemistry Adamczyk & Reddy, 2001.

Peptide Synthesis

Its role in peptide synthesis is highlighted through its application in protecting amino groups, thereby preventing unwanted reactions and facilitating the synthesis of complex peptides. This is evident in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, which are valuable intermediates in peptide and amino acid synthesis Koseki et al., 2011.

Polymerization and Material Science

Additionally, the compound finds application in material science, particularly in the polymerization of chiral amino acid-based acetylenes, illustrating its role in the development of polymers with specific chiroptical properties Gao, Sanda, & Masuda, 2003.

Wirkmechanismus

Target of Action

The compound contains atert-butoxycarbonyl (BOC) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during a reaction sequence. The BOC group can later be removed under acidic conditions .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The BOC group’s presence can influence the reaction conditions, making them more mild and functional group tolerant .

Result of Action

The primary result of the compound’s action is the protection of amine groups during organic synthesis. This allows for more complex reactions to occur without unwanted side reactions. The BOC group can be selectively removed when no longer needed, revealing the original amine group .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition and removal of the BOC group are dependent on the pH of the environment . Furthermore, the efficiency and sustainability of introducing the BOC group into various organic compounds can be improved using flow microreactor systems .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-9(7-2)8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYXUHFFVZRMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)

![2-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3100557.png)

![(1R)-2,2',3,3'-tetrahydro-6,6'-bis[2,4,6-tris(1-Methylethyl)phenyl]-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3100590.png)